

Comparative analysis of AD-2646 and dolastatin 10

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Compound of Interest

Compound Name: AD-2646

Cat. No.: B1665014

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Comparative Analysis: Dolastatin 10 and AD-2646

A comprehensive comparative analysis of **AD-2646** and dolastatin 10 cannot be provided at this time due to a lack of publicly available information on **AD-2646**. Extensive searches of scientific databases and literature have yielded no relevant data for a compound designated as **AD-2646**. The search results for this term are consistently unrelated to pharmacology or drug development.

In contrast, a wealth of information exists for dolastatin 10, a potent antineoplastic agent. Below is a summary of the available data on dolastatin 10, which would have formed the basis of the comparison.

Dolastatin 10: A Profile

Dolastatin 10 is a natural pentapeptide originally isolated from the marine sea hare *Dolabella auricularia*.^{[1][2][3][4][5]} It is a powerful antimitotic agent that has been extensively studied for its anticancer properties.^{[2][6][7][8]} Synthetic versions of dolastatin 10 and its analogs, such as monomethyl auristatin E (MMAE), are crucial components of several antibody-drug conjugates (ADCs) approved for cancer therapy.^{[1][9][10][11]}

Mechanism of Action

The primary mechanism of action of dolastatin 10 is the inhibition of tubulin polymerization.[3][6][7][8][12] By binding to tubulin, it disrupts the formation of microtubules, which are essential for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[2][6] Dolastatin 10 is reported to be a noncompetitive inhibitor of vinca alkaloid binding to tubulin.[6] Some studies have also suggested that dolastatin 10 can induce apoptosis through the phosphorylation of the oncoprotein Bcl-2.[3][4][13][14]

Chemical Structure

Dolastatin 10 is a linear pentapeptide containing several unique amino acid residues: (S)-dolavalline (Dov), (S)-valine, (3R,4S,5S)-dolaisoleuine (Dil), (2R,3R,4S)-dolaproline (Dap), and (S)-dolaphenine (Doe).[1][9] Its complex structure has been a subject of interest for total synthesis efforts.[4][15]

- Systematic Name: N,N-Dimethyl-L-valyl-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]-1-pyrrolidinyl]-5-methyl-1-oxo-4-heptanyl]-N-methyl-L-valinamide[16]
- Molecular Formula: C₄₂H₆₈N₆O₆S[16]
- Molecular Weight: 785.09 g/mol [5][16]

Preclinical and Clinical Data

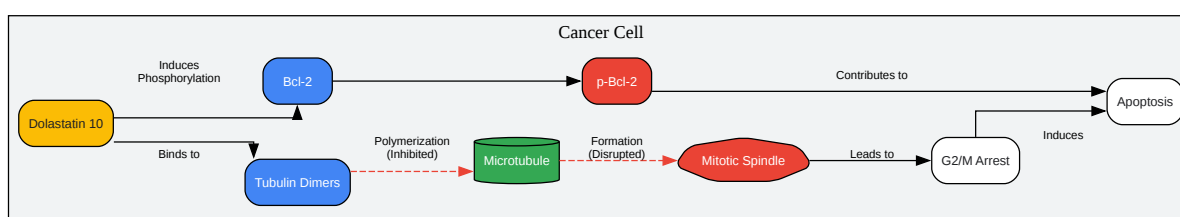
In Vitro Activity: Dolastatin 10 has demonstrated potent cytotoxic activity against a wide range of cancer cell lines with IC₅₀ values in the nanomolar to picomolar range.[4][11][17] For example, it has shown high potency against L1210 leukemia cells (IC₅₀ = 0.03 nM), small cell lung cancer NCI-H69 cells (IC₅₀ = 0.059 nM), and human prostate cancer DU-145 cells (IC₅₀ = 0.5 nM).[4][11][17]

In Vivo Activity: In animal models, dolastatin 10 has shown significant antitumor activity. For instance, in a study with athymic mice bearing human prostate cancer DU-145 cells, dolastatin 10 blocked diaphragmatic invasion of the tumor cells.[2] In subcutaneous xenografts of small-cell lung cancer, it induced apoptosis in a majority of tumor cells and significantly increased median survival.[14]

Clinical Trials: Dolastatin 10 has undergone Phase I and Phase II clinical trials for various advanced solid tumors, including breast cancer and hormone-refractory prostate cancer.[2][6][7][8][13][18][19] The dose-limiting toxicity was primarily granulocytopenia (a type of neutropenia).[7][8][19] While the toxicity profile was generally manageable, the single-agent activity of dolastatin 10 in these trials was modest.[13][18] This has led to its primary development as a highly potent payload in ADCs.

Signaling Pathway and Experimental Workflow Diagrams

Due to the absence of data for **AD-2646**, comparative diagrams cannot be generated. However, a representative diagram for the mechanism of action of dolastatin 10 is provided below.



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Caption: Mechanism of action of dolastatin 10, illustrating the inhibition of tubulin polymerization and induction of apoptosis.

Conclusion

Without any available data on **AD-2646**, a direct comparison with dolastatin 10 is not feasible. Should information on **AD-2646** become publicly accessible, a detailed comparative guide could be developed. The provided information on dolastatin 10 highlights its significance as a

potent microtubule inhibitor and a key component in the development of modern cancer therapeutics.

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